molecular formula C61H93ClN6O13S B1193352 N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

Cat. No. B1193352
M. Wt: 1185.95
InChI Key: ABSITZAMSXQWGY-OLKRCUFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as biotin, which enables efficient protein enrichment. The hydrophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Self-Assembly of Cell–Microparticle Hybrids

This study demonstrates the use of biotin–avidin interactions for the self-assembly of biological-cell–synthetic-microparticle hybrids. Biotinylated microparticles are essential in this process, showcasing the application in tissue engineering and intelligent biosynthetic devices (Krishnamachari, Pearce, & Salem, 2008).

Synthesis and Noncovalent Protein Conjugation

This research involves the creation of linear-hyperbranched, heterobifunctional alpha, omega(n) telechelic block copolymers using a PEG chain and a hyperbranched polyglycerol (PG) block. The biotin unit introduced permits noncovalent bioconjugation with avidin, highlighting another application in the area of polymer science and bioconjugation (Wurm, Klos, Räder, & Frey, 2009).

Electrochemical Immunosensor for N6-methyladenosine Detection

This study developed an electrochemical method for detecting N6-methyladenosine in biological samples, employing amine-PEG3-biotin functionalized SiO2 nanospheres as part of the detection strategy. This application is significant in the field of biosensing and molecular detection (Yin, Wang, Jiang, Zhou, & Ai, 2017).

Radiolabeling of Nanoparticles for Imaging

The study on radiolabeling of nanoparticles using biotinylated F-18 prosthetic groups illuminates another application in medical imaging, particularly positron emission tomography (PET) (Sirianni et al., 2014).

PEGylated Bioreducible Poly(amido amine)s for Non-viral Gene Delivery

This research describes a method for PEGylated bioreducible poly(amido amine)s, indicating an application in the field of gene delivery systems (Lin & Engbersen, 2011).

properties

Product Name

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

Molecular Formula

C61H93ClN6O13S

Molecular Weight

1185.95

IUPAC Name

2-((1E,3E)-5-((E)-1-(15,26-dioxo-30-((3aR,4S,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9,12,19,22-hexaoxa-16,25-diazatriacontyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-3H-indol-1-ium chloride

InChI

InChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H/t50-,53+,58-;/m1./s1

InChI Key

ABSITZAMSXQWGY-OLKRCUFLSA-N

SMILES

CC1(C)C(/C=C/C=C/C=C2N(CCOCCOCCOCCOCCC(NCCOCCOCCNC(CCCC[C@H]3[C@@](NC(N4)=O)([H])[C@@]4([H])CS3)=O)=O)C(C=CC=C5)=C5C/2(C)C)=[N+](CCOCCOCCOCCOC)C6=CC=CC=C61.[Cl-]

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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